molecular formula C20H26N2O B8504887 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinemethanol CAS No. 61086-05-3

4-(phenylamino)-1-(2-phenylethyl)-4-piperidinemethanol

Cat. No.: B8504887
CAS No.: 61086-05-3
M. Wt: 310.4 g/mol
InChI Key: VVJWPSNDGLSAMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(phenylamino)-1-(2-phenylethyl)-4-piperidinemethanol is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a phenylamino group and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinemethanol typically involves multi-step organic reactions. One common method involves the reaction of piperidine with benzyl chloride to form N-benzylpiperidine. This intermediate is then subjected to a series of reactions including reduction, substitution, and condensation to introduce the phenylamino and phenylethyl groups.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(phenylamino)-1-(2-phenylethyl)-4-piperidinemethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenylamino and phenylethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(phenylamino)-1-(2-phenylethyl)-4-piperidinemethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on various biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinemethanol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Piperidinemethanol, 4-(phenylamino)-1-(2-methylphenyl)-
  • 4-Piperidinemethanol, 4-(phenylamino)-1-(2-ethylphenyl)-

Uniqueness

4-(phenylamino)-1-(2-phenylethyl)-4-piperidinemethanol is unique due to its specific substitution pattern on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

61086-05-3

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

IUPAC Name

[4-anilino-1-(2-phenylethyl)piperidin-4-yl]methanol

InChI

InChI=1S/C20H26N2O/c23-17-20(21-19-9-5-2-6-10-19)12-15-22(16-13-20)14-11-18-7-3-1-4-8-18/h1-10,21,23H,11-17H2

InChI Key

VVJWPSNDGLSAMC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(CO)NC2=CC=CC=C2)CCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium borohydride (2 g) was added portionwise to a stirred solution of 4-(N-phenylamino)-1-(2-phenylethyl)piperidine-4-carboxaldehyde (2 g) in methanol (2 g) at room temperature for 2 hours. The mixture was diluted with water, extracted with chloroform and the combined extracts washed, dried over MgSO4 and concentrated. The residue was chromatographed on silica gel, using chloroform-methanol 19:1 as eluant, to afford 4-(N-phenylamino)-1-(2-phenylethyl)-4-piperidinylmethanol (1.65 g), m.p. 98°-99° C.
Quantity
2 g
Type
reactant
Reaction Step One
Name
4-(N-phenylamino)-1-(2-phenylethyl)piperidine-4-carboxaldehyde
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred and gently refluxing solution of 43 parts of ethyl 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylate in 288 parts of dry benzene is added dropwise a solution of 33.9 parts of sodium dihydro-bis(2-methoxyethoxy)aluminate 70% in 72 parts of dry benzene without heating. Upon completion, stirring is continued for 3 hours at reflux. The reaction mixture is allowed to cool to room temperature overnight and poured onto 1000 parts of ice-water. The resulting emulsion is decomposed by the addition of a concentrated sodium hydroxide solution. The organic layer is separated and filtered over hyflo. The filter-cake is washed thoroughly with benzene. The filtrate is dried, filtered and evaporated. The residue is crystallized from 385 parts of 2,2'-oxybispropane. The crude solid product is filtered off and recrystallized from 2-propanol, yielding 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinemethanol; mp. 96.7° C.
[Compound]
Name
43
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
33.9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
sodium dihydro-bis(2-methoxyethoxy)aluminate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.